molecular formula C11H14O B156819 6-Methoxy-1,2,3,4-tetrahydronaphthalene CAS No. 1730-48-9

6-Methoxy-1,2,3,4-tetrahydronaphthalene

Cat. No.: B156819
CAS No.: 1730-48-9
M. Wt: 162.23 g/mol
InChI Key: SUFDFKRJYKNTFH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxy-1,2,3,4-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of 2-methoxynaphthalene. The process involves the following steps :

    Catalyst Preparation: A suitable catalyst such as Raney nickel is prepared.

    Reaction Setup: 2-Methoxynaphthalene, Raney nickel, and water are added to a pressure-resistant reactor.

    Reaction Conditions: The pH is adjusted to 5 using acetic acid, and the mixture is heated to 80°C.

    Hydrogenation: The reactor is purged of air and filled with hydrogen gas to a pressure of 0.5-1 MPa. The reaction is maintained at 80-90°C for 12 hours.

    Product Isolation: After the reaction, the mixture is cooled, filtered, and the filtrate is allowed to stand. The lower oily layer is separated to obtain this compound.

Industrial Production Methods

The industrial production of this compound follows a similar process to the laboratory synthesis but on a larger scale. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or Raney nickel.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Formation of 6-methoxy-1,2,3,4-tetrahydronaphthalenone.

    Reduction: Formation of fully hydrogenated 6-methoxydecalin.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

6-Methoxy-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The methoxy group at the 6-position can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound may exert its effects through modulation of signaling pathways and enzyme activities, leading to its observed biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A similar compound without the methoxy group.

    6-Methoxy-2,3-dihydro-1H-indene: A structurally related compound with a different ring system.

    6-Methoxy-1,2,3,4-tetrahydroquinoline: Another related compound with a nitrogen atom in the ring.

Uniqueness

6-Methoxy-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the methoxy group at the 6-position, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydronaphthalene
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InChI

InChI=1S/C11H14O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFDFKRJYKNTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3061920
Record name 1,2,3,4-Tetrahydro-6-methoxynaphthalene
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear slightly yellow liquid; [Acros Organics MSDS]
Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalene
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CAS No.

1730-48-9
Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalene
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Record name 6-Methoxytetralin
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Record name 6-Methoxytetralin
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Record name Naphthalene, 1,2,3,4-tetrahydro-6-methoxy-
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Record name 1,2,3,4-Tetrahydro-6-methoxynaphthalene
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Record name Methyl 1,2,3,4-tetrahydro-6-naphthyl ether
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Record name 6-METHOXYTETRALIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 6-Methoxy-1,2,3,4-tetrahydronaphthalene and what are its key structural features?

A1: this compound is an organic compound consisting of a tetrahydronaphthalene backbone, which is a cyclohexane ring fused to a benzene ring, with a methoxy group (-OCH3) attached to the 6th position of the benzene ring. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers have investigated the conformational analysis of this compound using UV-VIS and NMR spectroscopy. []

Q3: How is this compound synthesized?

A3: A common synthetic route involves a Friedel-Crafts reaction between 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol and o-cresol using chlorotrimethylsilane as a catalyst. [] This method provides a relatively simple and efficient way to obtain the compound.

Q4: Can this compound be used as a building block for more complex molecules?

A4: Absolutely! this compound serves as a starting material in the synthesis of various biologically relevant compounds. For instance, it is used in the multistep synthesis of 2-pyrazolyl-estradiol derivatives, pyrazolocoumarin-estradiol hybrids, and related compounds that are being investigated for potential anticancer activity. []

Q5: Are there any applications of this compound in the field of organic synthesis?

A5: Yes, it plays a crucial role in the synthesis of methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate, a key intermediate in the synthesis of illudalanes. [] The synthetic strategy utilizes a novel method for preparing indanones from tetralones, highlighting the versatility of this compound in organic transformations.

Q6: Has this compound been used in the development of any pharmaceutical compounds?

A6: Interestingly, a derivative of this compound, 8,11-bis[[2-[(2-hydroxyethyl)amino]ethyl]amino]-6-methoxy-1,2,3,4-tetrahydro-7,12-benz[a]-anthraquinone, has shown promising antitumor properties against various cancer cell lines, including murine leukemia and human lung, breast, ovary, and colon cancer cells. [] This highlights the potential of this compound-based compounds for developing novel anticancer therapies.

Q7: Are there any known derivatives of this compound with potential therapeutic applications?

A7: Yes, researchers have synthesized a series of pyrazolamine compounds containing a this compound moiety. [] These compounds are being investigated for their potential in treating neurodegenerative disorders, demonstrating the broad therapeutic potential of this compound derivatives.

Q8: Have there been any studies on the reactivity of this compound?

A8: Yes, studies have explored the kinetics of gas-phase unimolecular elimination reactions involving this compound derivatives. [] These studies provide valuable insights into the reactivity and reaction mechanisms associated with this compound.

Q9: Have there been any studies on the electrochemical behavior of this compound?

A9: Indeed, researchers have investigated the anodic [2 + 2] cycloaddition reactions of 2-allyl-6-methoxy-1,2,3,4-tetrahydronaphthalene, examining the role of intramolecular electron transfer in these reactions. [] These findings contribute to our understanding of the electrochemical properties of this compound derivatives.

Q10: Are there any known crystal structures containing this compound?

A10: Yes, researchers have successfully obtained X-ray crystal structures of novel manganese(III) complexes containing a this compound moiety. [] These structures provide valuable insights into the coordination chemistry and molecular geometry of this compound in the solid state.

Q11: What insights can we gain from studying the deuterium isotope effects in reactions involving this compound derivatives?

A11: Researchers have investigated the α- and β-deuterium isotope effects in the hydrolysis of tetrahydronaphthalene epoxides, including this compound oxide. [] These studies provide valuable information about the reaction mechanism and rate-limiting steps involved in the hydrolysis process, contributing to our understanding of the reactivity and stability of these compounds.

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